molecular formula C10H15NO2 B058516 endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one CAS No. 115956-07-5

endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one

Cat. No.: B058516
CAS No.: 115956-07-5
M. Wt: 181.23 g/mol
InChI Key: NEDMCWSHHDYQAJ-VGKQMMLZSA-N
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Description

endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one: is a complex organic compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one typically involves multi-step organic reactions. Common starting materials include quinolizidine derivatives, which undergo various transformations such as hydroxylation, cyclization, and reduction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and scalability. Key steps include the purification of intermediates and final products using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one can undergo several types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers investigate its interactions with biological targets to develop potential therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may be used in drug development for treating diseases like cancer, infections, or neurological disorders.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Alkaloids: Such as sparteine and cytisine.

    Hydroxyquinolizidines: Compounds with similar hydroxylation patterns.

Uniqueness

endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one is unique due to its specific structural features, such as the endo-hydroxyl group and the hexahydro-quinolizidine core. These features contribute to its distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3S,7R)-5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2/t6?,7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMCWSHHDYQAJ-VGKQMMLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(CC1N3CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587390
Record name (6R,9aS)-8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115956-07-5
Record name (6R,9aS)-8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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